molecular formula C19H20N4O3S B2507217 N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034342-07-7

N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2507217
CAS No.: 2034342-07-7
M. Wt: 384.45
InChI Key: UFOZBGYYGRWSBY-UHFFFAOYSA-N
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Description

N'-(2-Methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 2034596-63-7) is a synthetic organic compound with a molecular formula of C18H15F3N4O2S and a molecular weight of 408.40 g/mol . This ethanediamide derivative features a complex structure incorporating several pharmacologically significant moieties, including a 1H-pyrazole ring, a thiophen-3-yl group, and a 2-methoxy-5-methylaniline fragment. This specific combination of heterocycles and aromatic systems makes it a compound of high interest for exploratory research in medicinal chemistry and drug discovery. Compounds containing pyrazole and thiophene rings are known to exhibit a wide spectrum of biological activities. Pyrazole derivatives have been reported to possess analgesic, anti-inflammatory, anticancer, antidepressant, and antimicrobial properties . Similarly, thiophene-based heterocycles are frequently investigated for their antimicrobial and other bioactive potentials . The structural motif of an N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl] scaffold is recognized in scientific research, with analogues being explored for various biological applications. Furthermore, related compounds featuring pyrazole and thiophene carboxamides have been identified as novel and selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for research in cognitive improvement and memory formation . This suggests that this compound could serve as a valuable precursor or lead structure in neuroscience-focused research programs. It is important to note that this product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers can leverage this compound as a building block in synthetic chemistry or as a candidate for phenotypic screening campaigns to elucidate new biological pathways or mechanisms of action.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-4-5-17(26-2)15(10-13)22-19(25)18(24)20-11-16(14-6-9-27-12-14)23-8-3-7-21-23/h3-10,12,16H,11H2,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOZBGYYGRWSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound with the molecular formula C19_{19}H20_{20}N4_{4}O3_{3}S and a molecular weight of 384.45 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Enzyme Inhibition

Recent studies have evaluated the enzyme inhibitory activity of various derivatives related to this compound. A notable focus has been on its anti-urease properties, where it demonstrated significant inhibition against jack bean urease (JBU). The IC50_{50} values for these compounds ranged from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, indicating that they are more potent than the standard thiourea (IC50_{50} = 4.7455 ± 0.0545 μM) . The kinetics of enzyme inhibition revealed that these compounds could serve as promising leads for therapeutic development.

Antioxidant Activity

In addition to enzyme inhibition, the compound's antioxidant properties have been assessed through radical scavenging assays. Compounds with similar structures have shown varying degrees of antioxidant activity, suggesting that modifications in their chemical structure can enhance their efficacy in neutralizing free radicals .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound interacts favorably with specific active sites, which may explain its observed biological activities .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were also evaluated. Results indicated a favorable profile with high human intestinal absorption potential and a positive blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies .

Synthesis and Evaluation

A series of derivatives related to this compound were synthesized and evaluated for their biological activities. For instance, compounds exhibiting structural similarities were tested against various cancer cell lines (A549, HCT116, HepG2, PC-9, and A375), revealing IC50_{50} values ranging from 4 to 17 μM for some derivatives, indicating moderate to excellent antitumor activity .

Comparative Analysis Table

Compound Target IC50_{50} (μM) Activity
This compoundJBU0.0019 - 0.0532Potent inhibitor
ThioureaJBU4.7455Standard inhibitor
Derivative ACancer (A549)4Excellent
Derivative BCancer (HCT116)17Moderate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of ethanediamide derivatives with variations in aromatic and heterocyclic substituents. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N'-(2-Methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (Target Compound) Not provided C₂₂H₂₃N₃O₃S (estimated*) ~437.5 (est.) 2-Methoxy-5-methylphenyl; thiophen-3-yl; pyrazole
N'-(3-Chloro-2-methylphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide 2640974-99-6 C₁₉H₁₉ClN₄O₂S 402.9 3-Chloro-2-methylphenyl; thiophen-2-yl; methylpyrazole
N-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide 2640845-11-8 C₁₉H₁₇F₃N₄O₂S 422.4 3-Trifluoromethylphenyl; thiophen-2-yl; methylpyrazole

Notes:

  • The thiophen-3-yl linkage (vs. thiophen-2-yl in analogs) may alter conformational flexibility and binding interactions due to positional isomerism. Pyrazole variants: The presence of 1H-pyrazol-1-yl (unsubstituted) in the target compound vs. 1-methyl-1H-pyrazol-4-yl in analogs could influence hydrogen-bonding capacity and metabolic stability.
  • Synthetic Accessibility :
    Analogous compounds (e.g., ) are synthesized via coupling reactions between substituted anilines and pyrazole-thiophene intermediates, as inferred from and . The target compound likely follows similar routes, but the absence of methyl or trifluoromethyl groups may simplify synthesis compared to halogenated derivatives.

Research Findings and Hypothetical Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:

  • Binding Affinity : Halogenated analogs (e.g., 3-chloro or CF₃ groups in ) often exhibit enhanced target affinity due to hydrophobic and electrostatic interactions. The target compound’s methoxy group may prioritize solubility over affinity, making it a candidate for oral bioavailability optimization.
  • Metabolic Stability : Pyrazole methylation (as in ) typically reduces oxidative metabolism. The unsubstituted pyrazole in the target compound may necessitate prodrug strategies or formulation adjustments.

Q & A

Basic Synthesis: What are the established synthetic routes for this compound, and how are reaction intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the pyrazole-thiophene ethyl backbone via cyclization between hydrazine derivatives and thiophene-containing ketones under acidic/basic conditions .

Amide coupling using reagents like EDC/HOBt in solvents such as DMF or DMSO to attach the 2-methoxy-5-methylphenyl group .

Purification via column chromatography or recrystallization.
Characterization: Reaction progress is monitored by TLC, and intermediates are confirmed using NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution MS .

Structural Characterization: Which spectroscopic and crystallographic methods are most effective for confirming its molecular structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for thiophene/pyrazole) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms carbonyl signals (δ ~165–170 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is employed, leveraging programs like SHELXL for refinement .
  • Mass Spectrometry : HRMS (ESI-TOF) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Initial Biological Screening: What in vitro assays are recommended for preliminary evaluation of its bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/Substrate analogs .

Advanced Reaction Optimization: How can Design of Experiments (DoE) improve synthesis yields and purity?

Methodological Answer:

  • Factors : Temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., NaH), and reaction time .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models to optimize variables. For example, elevated temperatures (60–80°C) may enhance amide coupling efficiency but risk decomposition .
  • Statistical Tools : ANOVA analysis identifies significant factors; Pareto charts prioritize adjustments .

Mechanistic Insights: What strategies elucidate its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., kinase active sites) using the compound’s 3D structure (generated via Gaussian optimization) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .

Contradictory Bioactivity Data: How should researchers resolve discrepancies in reported pharmacological results?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, controlling for variables like cell line passage number, assay protocols, and compound purity (>95% by HPLC) .
  • Dose-Response Reproducibility : Replicate experiments across multiple labs with standardized conditions (e.g., serum-free media, fixed incubation times) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability .

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